Characterization issues of D-Xylofuranose, 1,2,3,5-tetraacetate

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Compound of Interest

Compound Name:

D-Xylofuranose, 1,2,3,5tetraacetate

Cat. No.:

B2753332

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Technical Support Center: D-Xylofuranose, 1,2,3,5-tetraacetate

Welcome to the technical support center for **D-Xylofuranose**, **1,2,3,5-tetraacetate**. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common characterization issues encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of **D-Xylofuranose**, **1,2,3,5-tetraacetate**?

A1: **D-Xylofuranose**, **1,2,3,5-tetraacetate** is typically a neat oil. Commercially available products often have a purity of ≥95%.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store the pure compound at -20°C for up to 3 years. If in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q3: In which solvents is **D-Xylofuranose**, **1,2,3,5-tetraacetate** soluble?



A3: The compound has good solubility in Dimethylformamide (DMF) at 30 mg/ml, Dimethyl sulfoxide (DMSO) at 15 mg/ml, and Ethanol at 15 mg/ml. It also has some solubility in PBS (pH 7.2) at 10 mg/ml.[1]

Q4: Why does my NMR spectrum look more complex than expected for a single compound?

A4: Acetylated furanose sugars like **D-Xylofuranose**, **1,2,3,5-tetraacetate** can exist as a mixture of α and β anomers.[3][4] This results in two sets of peaks in the NMR spectrum, which can lead to a more complex appearance than anticipated for a single isomer. The ratio of these anomers can be influenced by solvent and temperature.[5]

Q5: I see multiple peaks in the acetyl region of my ¹H NMR spectrum. Is this normal?

A5: Yes, this is expected. Since there are four acetate groups in the molecule, you should observe four distinct singlets in the acetyl region of the ¹H NMR spectrum for each anomer present.

Troubleshooting Guides NMR Spectroscopy Issues

Problem: My ¹H and ¹³C NMR spectra show more peaks than expected, and the integration is not clean.

Possible Cause 1: Presence of Anomeric Mixture

As mentioned in the FAQs, the presence of both α and β anomers is common. The anomeric proton (H-1) is a good diagnostic signal. The α -anomer typically has a larger coupling constant (J_{1,2}) than the β -anomer for furanoses.[3]

Troubleshooting Workflow for Anomeric Mixture Analysis:

Caption: Workflow for analyzing an anomeric mixture by NMR.

Possible Cause 2: Presence of Impurities from Synthesis

Common impurities from the acetylation of D-xylose can include residual starting material (D-xylose), partially acetylated intermediates, or byproducts from side reactions. Acetic anhydride



and pyridine are common reagents in acetylation reactions, and traces of these or their byproducts (like acetic acid) might also be present.[6][7]

Troubleshooting Steps:

- Check for broad peaks: A broad peak around δ 10-12 ppm in the ¹H NMR could indicate the presence of acetic acid.
- Look for unacetylated sugar signals: Signals corresponding to hydroxyl protons (which can be broad and exchange with D₂O) and their corresponding CH-OH protons may indicate incomplete acetylation.
- Purification: If impurities are suspected, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common solvent system for separating acetylated sugars.

Mass Spectrometry Issues

Problem: I am not observing the expected molecular ion in my mass spectrum.

Possible Cause: In-source Fragmentation

Acetylated sugars are susceptible to fragmentation. In Electrospray Ionization (ESI), you are more likely to see adducts such as [M+Na]⁺ or [M+H]⁺. A common fragmentation pathway is the neutral loss of acetic acid (60 Da).[8] In Electron Ionization (EI), the molecular ion may be weak or absent.

Expected Fragmentation Pathway (ESI-MS/MS):



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Caption: Expected fragmentation cascade with loss of acetic acid.

Troubleshooting Steps:



- Look for adducts: In ESI-MS, search for sodium ([M+Na]+) or potassium ([M+K]+) adducts, which are common for carbohydrates.
- Identify neutral losses: Look for peaks corresponding to the sequential loss of acetic acid (60
 Da) from the molecular ion or its adduct.[8]
- Use a softer ionization technique: If available, consider using a softer ionization method to minimize fragmentation and observe the molecular ion more clearly.

Data Presentation Representative NMR Data

The following table presents expected 1 H and 13 C NMR chemical shifts for a closely related compound, β -D-ribofuranose 1,2,3,5-tetraacetate, which can be used as a reference. The chemical shifts for **D-xylofuranose**, 1,2,3,5-tetraacetate are expected to be in a similar range.

Table 1: Representative ¹H and ¹³C NMR Data for an Acetylated Pentofuranose

Position	¹H Chemical Shift (δ ppm)	¹³ C Chemical Shift (δ ppm)
1	~6.2	~98
2	~5.3	~70
3	~5.3	~73
4	~4.3	~78
5, 5'	~4.2, ~4.1	~63
Acetyl CH₃	~2.1 (4x singlets)	~21 (4x)
Acetyl C=O	-	~170 (4x)

Note: Data is based on typical values for acetylated pentofuranoses and should be used as a general guide. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Mass Spectrometry Data



Table 2: Expected m/z Values in ESI-MS

lon	Formula	Expected m/z
[M+H]+	C13H19O9 ⁺	319.10
[M+Na] ⁺	C13H18O9Na+	341.08
[M+K]+	C13H18O9K+	357.06
[M-CH₃COOH+H]+	C11H15O7 ⁺	259.08
[M-CH₃COOH+Na]+	C11H14O7Na+	281.06

Experimental Protocols General Protocol for Acetylation of D-Xylose

This protocol is a general procedure for the per-O-acetylation of a pentose and may require optimization.[6]

Materials:

- D-Xylose
- Acetic Anhydride
- Pyridine
- Dichloromethane (DCM)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄
- · Silica gel for column chromatography

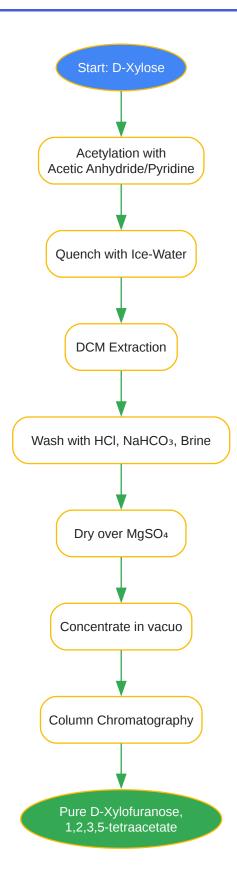


Procedure:

- Dissolve D-xylose in pyridine at 0°C.
- Slowly add an excess of acetic anhydride (e.g., 5 equivalents per hydroxyl group) while keeping the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
- Once the reaction is complete, quench by slowly adding ice-water.
- Extract the product with DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Workflow for Synthesis and Purification:





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Caption: General workflow for the synthesis and purification.



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